[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Overview
Description
Phosphatidyl (3,5) inositol biphosphate is a membrane phospholipid composed of diacylglycerol and a D-myo-inositol head group. It is one of the seven phosphoinositides found in eukaryotic cell membranes . This compound plays a crucial role in various cellular functions, including membrane trafficking and signal transduction .
Preparation Methods
Phosphatidyl (3,5) inositol biphosphate is synthesized through a series of phosphorylation reactions. The first step involves the phosphorylation of phosphatidylinositol at the D3 position by class III phosphoinositide 3-kinase Vps34 . The resulting product is then further phosphorylated at the D5 position by phosphatidylinositol phosphate kinase . Industrial production methods typically involve the use of recombinant enzymes and controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Phosphatidyl (3,5) inositol biphosphate undergoes various chemical reactions, including phosphorylation and dephosphorylation. Common reagents used in these reactions include phosphoinositide kinases and phosphatases . The major products formed from these reactions are other phosphoinositides, such as phosphatidylinositol 3-phosphate and phosphatidylinositol 5-phosphate .
Scientific Research Applications
Phosphatidyl (3,5) inositol biphosphate has numerous scientific research applications. In biology, it is involved in the regulation of endolysosomal systems and plays a role in cellular responses to hyperosmotic stress . In medicine, it has been studied for its potential therapeutic applications in treating acute lung injury and other inflammatory conditions . Additionally, it is used in chemistry for studying signal transduction pathways and membrane dynamics .
Mechanism of Action
The mechanism of action of phosphatidyl (3,5) inositol biphosphate involves its interaction with specific effector proteins. It binds to proteins such as PROPPINs and epsin, regulating membrane and protein trafficking, as well as pH control in the endosome-lysosome axis . This compound also plays a role in insulin signaling and has been implicated in various genetic conditions .
Comparison with Similar Compounds
Phosphatidyl (3,5) inositol biphosphate is unique among phosphoinositides due to its specific phosphorylation pattern at the D3 and D5 positions . Similar compounds include phosphatidylinositol 3-phosphate, phosphatidylinositol 4-phosphate, and phosphatidylinositol 5-phosphate . Each of these compounds has distinct roles in cellular signaling and membrane dynamics, but phosphatidyl (3,5) inositol biphosphate is particularly important for its role in endolysosomal function and response to osmotic stress .
Properties
IUPAC Name |
[2-hexadecanoyloxy-3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-41-37(45)39(58-61(47,48)49)36(44)40(38(41)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMPYXSDDZXMAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81O19P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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